molecular formula C12H23NO3 B1323331 tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate CAS No. 920966-16-1

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

Cat. No. B1323331
CAS RN: 920966-16-1
M. Wt: 229.32 g/mol
InChI Key: LBJSEPNOVVUVJA-VHSXEESVSA-N
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Description

The compound tert-Butyl cis-(3-hydroxymethyl)cyclohexylcarbamate is a derivative of cyclohexane, which is a six-membered cyclic alkane. The tert-butyl group is a common protecting group in organic synthesis, and the hydroxymethyl functionality indicates the presence of a -CH2OH group attached to the cyclohexane ring. The carbamate group (-O2CNH2) is a functional group derived from carbamic acid and is often used in the synthesis of pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of related cyclohexylcarbamate derivatives involves various strategies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was described using an iodolactamization as a key step .

Molecular Structure Analysis

The molecular structure of tert-butyl cis-(3-hydroxymethyl)cyclohexylcarbamate would be expected to have a cyclohexane ring with a substituent at the 3-position. The cis configuration indicates that the hydroxymethyl and carbamate groups are on the same side of the cyclohexane ring. Ab initio calculations have been used to explain cis selectivity in the synthesis of similar compounds .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl cyclohexylcarbamate derivatives include kinetic resolutions, which can afford differentially protected derivatives in high yield and enantiomeric excess . The reactions of tert-butyl cyclohexene derivatives with oxygen or phenylacetylene have been shown to proceed stereospecifically . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used as N-(Boc) nitrone equivalents in reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl cis-(3-hydroxymethyl)cyclohexylcarbamate would be influenced by the presence of the tert-butyl and carbamate groups. The tert-butyl group is bulky and can affect the solubility and steric interactions of the molecule. The carbamate group can engage in hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in various solvents. The solvent has been shown to significantly influence the outcome of reactions involving tert-butyl hydroperoxide .

Scientific Research Applications

Enantioselective Synthesis

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate has been utilized in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This compound is an essential intermediate for potent CCR2 antagonists. A key step in the synthesis involves an iodolactamization to yield a highly functionalized intermediate, contributing significantly to the field of organic synthesis and medicinal chemistry (Campbell et al., 2009).

Stereochemistry and Catalysis

In stereochemistry and catalysis, the compound has been involved in studies exploring the reactions of related structures with oxygen and other organic molecules. These studies provide insights into stereospecific reactions, contributing to the development of new synthetic routes and catalytic processes (Ishikawa et al., 2001).

Synthesis of Carbocyclic Analogs

Another significant application is in the synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. The compound serves as an important intermediate for these syntheses, contributing to the advancement of nucleoside and nucleotide chemistry (Ober et al., 2004).

Fragrance Industry

In the fragrance industry, derivatives of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate have been employed in the synthesis of commercial fragrances like leather cyclohexanol and woody acetate. The compound's derivatives aid in achieving high diastereoisomeric excess values, which is crucial for the desired fragrance profile (Tentori et al., 2020).

Hydrogenation Studies

The compound has been part of studies in hydrogenation, particularly focusing on its derivatives’ interactions in different solvents. This research contributes to understanding the effects of solvents on chemical reactions and catalyst efficiency (Hiyoshi et al., 2007).

properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJSEPNOVVUVJA-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

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